1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene
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Overview
Description
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of two chlorine atoms, an ethenyl group, and a propan-2-yl-oxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method includes the following steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Substitution Reactions: The chlorine atoms and other substituents are introduced through various substitution reactions
Chemical Reactions Analysis
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Scientific Research Applications
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Research studies utilize this compound to understand its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene can be compared with other similar compounds such as:
1,2-Dichlorobenzene: Lacks the ethenyl and propan-2-yl-oxy groups, making it less complex.
4-Ethenyl-1,2-dichlorobenzene: Similar structure but without the propan-2-yl-oxy group.
1,2-Dichloro-4-ethenylbenzene: Lacks the propan-2-yl-oxy group, making it less versatile in reactions
These comparisons highlight the unique structural features and reactivity of this compound.
Properties
CAS No. |
918870-79-8 |
---|---|
Molecular Formula |
C11H12Cl2O |
Molecular Weight |
231.11 g/mol |
IUPAC Name |
1,2-dichloro-4-ethenyl-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H12Cl2O/c1-4-8-5-9(12)10(13)6-11(8)14-7(2)3/h4-7H,1H2,2-3H3 |
InChI Key |
CHXWSXMADXNVOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1C=C)Cl)Cl |
Origin of Product |
United States |
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